![molecular formula C18H14N2O2S B2831639 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866897-52-1](/img/new.no-structure.jpg)
3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the benzofuro[3,2-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3) . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
3-(3,4-Dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a template for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential as an anti-inflammatory, antiviral, and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an analgesic and antiproliferative agent, particularly in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors involved in inflammatory and proliferative processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interfere with cell signaling pathways that regulate cell growth and apoptosis, thereby exerting antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one include:
3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also known for their antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have been studied for their potential as anticancer and analgesic agents.
The uniqueness of 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
866897-52-1 |
|---|---|
Molekularformel |
C18H14N2O2S |
Molekulargewicht |
322.38 |
IUPAC-Name |
3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H14N2O2S/c1-10-7-8-12(9-11(10)2)20-17(21)16-15(19-18(20)23)13-5-3-4-6-14(13)22-16/h3-9H,1-2H3,(H,19,23) |
InChI-Schlüssel |
ZCGNSWYINYFWDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-fluorophenyl)methyl]-6-(pyridin-4-yl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2831557.png)
![2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide](/img/structure/B2831559.png)
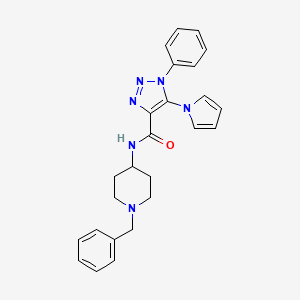
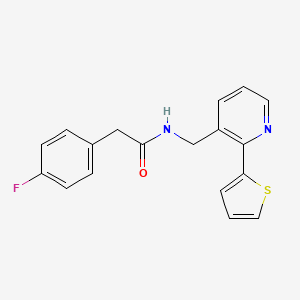

![2-[(1-{[(4-bromophenyl)carbamoyl]methyl}-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2831565.png)
![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)
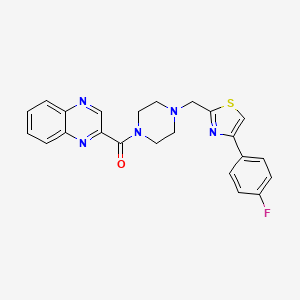
![ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2831569.png)
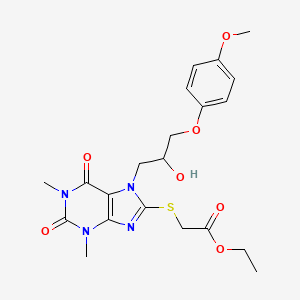
![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2831574.png)
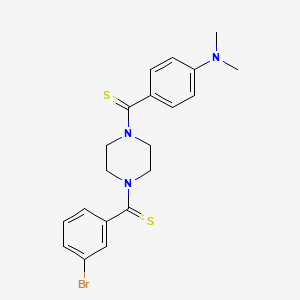

![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)
